1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YLHYDROSULFIDE
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Overview
Description
1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YLHYDROSULFIDE is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzimidazole ring substituted with a 2,4-dichlorobenzyl group and a hydrosulfide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YLHYDROSULFIDE typically involves the following steps:
Formation of 2,4-Dichlorobenzyl Chloride: This intermediate is prepared by the chlorination of benzyl chloride using chlorine gas under controlled conditions.
Synthesis of Benzimidazole Derivative: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YLHYDROSULFIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YLHYDROSULFIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YLHYDROSULFIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl Alcohol: Known for its antiseptic properties and used in throat lozenges.
2,4-Dichlorobenzyl Chloride: An intermediate in the synthesis of various organic compounds.
Benzimidazole Derivatives: A class of compounds with diverse biological activities, including antimicrobial and antiviral properties.
Uniqueness
1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YLHYDROSULFIDE is unique due to its combined structural features of a benzimidazole ring and a 2,4-dichlorobenzyl group, which confer enhanced chemical stability and biological activity compared to its individual components .
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2S/c15-10-6-5-9(11(16)7-10)8-18-13-4-2-1-3-12(13)17-14(18)19/h1-7H,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUPJWIQPRSTGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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